N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19788917
InChI: InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3
SMILES:
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide

CAS No.:

Cat. No.: VC19788917

Molecular Formula: C13H25N3O2

Molecular Weight: 255.36 g/mol

* For research use only. Not for human or veterinary use.

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide -

Specification

Molecular Formula C13H25N3O2
Molecular Weight 255.36 g/mol
IUPAC Name N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Standard InChI InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3
Standard InChI Key HRZIFLIJPNZBET-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C

Introduction

N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide, also known as N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure combines a pyrrolidine ring with amide and amino acid functional groups, making it a candidate for biological activity studies.

Synthesis

The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide involves:

  • Starting Materials: Amino acids and pyrrolidine derivatives.

  • Reaction Pathway: The compound is synthesized through a condensation reaction between an amino acid derivative (e.g., alanine) and a pyrrolidine-based intermediate, followed by acetamide substitution.

  • Purification: Chromatographic techniques ensure the isolation of the desired stereoisomer .

Biological Significance

While no direct pharmacological applications are yet confirmed, the compound's structural features suggest potential activity in:

  • Neurological Disorders: Similar compounds have shown anticonvulsant properties due to their interaction with neuronal sodium channels .

  • Antimicrobial Activity: Amide derivatives often exhibit antimicrobial properties, warranting further testing .

  • Antitumor Potential: The presence of amide groups has been associated with tubulin polymerization inhibition in related compounds .

Research Findings

Recent studies on structurally similar compounds provide insights into possible applications:

  • Pyrrolidine-based derivatives have demonstrated efficacy in epilepsy models, particularly in maximal electroshock (MES) tests .

  • Amides with chiral centers exhibit selective binding to biological targets, enhancing their therapeutic potential .

Comparative Analysis

FeatureN-Isopropylacetamide DerivativesOther Pyrrolidine Derivatives
Biological ActivityPotential anticonvulsantAntimicrobial, antitumor
Stereochemistry ImportanceHighModerate
PharmacokineticsUnder investigationEstablished for some analogs

Future Directions

To fully explore the potential of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide:

  • Pharmacological Testing: Conduct in vivo and in vitro studies to assess anticonvulsant and antimicrobial activities.

  • Structure–Activity Relationship (SAR) Studies: Identify functional groups critical for biological activity.

  • Toxicity Profiling: Evaluate safety through acute and chronic toxicity studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator